1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile
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Overview
Description
1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile is a complex organic compound with the molecular formula C12H8N4. It is characterized by a bicyclic structure with multiple nitrile groups, making it a unique and interesting subject for chemical research .
Preparation Methods
The synthesis of 1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile typically involves cycloaddition reactions. One common method includes the Diels-Alder reaction, where a conjugated diene reacts with a dienophile under controlled conditions to form the bicyclic structure . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where nitrile groups are replaced by other functional groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of high-performance materials and specialty chemicals
Mechanism of Action
The mechanism by which 1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups play a crucial role in binding to active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile can be compared with similar compounds like:
Bicyclo[2.2.2]oct-2-ene: This compound has a similar bicyclic structure but lacks the nitrile groups, making it less reactive in certain chemical reactions.
2-Methyl-bicyclo[2.2.2]-oct-2-ene: This compound has a methyl group at a different position, affecting its chemical properties and reactivity.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound has carboxylic groups instead of nitrile groups, leading to different applications and reactivity.
The uniqueness of this compound lies in its multiple nitrile groups, which provide distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
90553-84-7 |
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Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile |
InChI |
InChI=1S/C13H10N4/c1-11-4-2-10(3-5-11)12(6-14,7-15)13(11,8-16)9-17/h2,4,10H,3,5H2,1H3 |
InChI Key |
DQSQGVSWLYBDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C=C1)C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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